1-Methyl-3-(1H-pyrazol-4-YL)-1H-pyrazol-5-amine
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Overview
Description
1-Methyl-3-(1H-pyrazol-4-YL)-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered aromatic rings containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-(1H-pyrazol-4-YL)-1H-pyrazol-5-amine can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound. The reaction typically proceeds under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(1H-pyrazol-4-YL)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products:
Oxidation: Pyrazole-4-carboxylic acid derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
1-Methyl-3-(1H-pyrazol-4-YL)-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(1H-pyrazol-4-YL)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to the desired biological effects. For example, as an enzyme inhibitor, it may block the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
1-Methyl-3-(1H-pyrazol-4-YL)-1H-pyrazol-5-amine can be compared with other pyrazole derivatives:
1-Phenyl-3-(1H-pyrazol-4-YL)-1H-pyrazol-5-amine: Similar structure but with a phenyl group instead of a methyl group, leading to different biological activities.
1-Methyl-3-(1H-pyrazol-4-YL)-1H-pyrazol-4-carboxylic acid: Contains a carboxylic acid group, which can alter its chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its interaction with molecular targets and its overall chemical behavior .
Properties
CAS No. |
1339906-24-9 |
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Molecular Formula |
C7H9N5 |
Molecular Weight |
163.18 g/mol |
IUPAC Name |
2-methyl-5-(1H-pyrazol-4-yl)pyrazol-3-amine |
InChI |
InChI=1S/C7H9N5/c1-12-7(8)2-6(11-12)5-3-9-10-4-5/h2-4H,8H2,1H3,(H,9,10) |
InChI Key |
KBAJVRLUGAAFLU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CNN=C2)N |
Origin of Product |
United States |
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